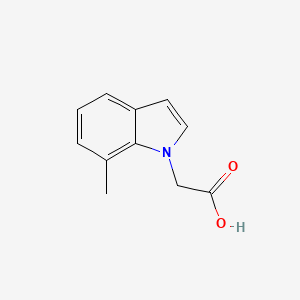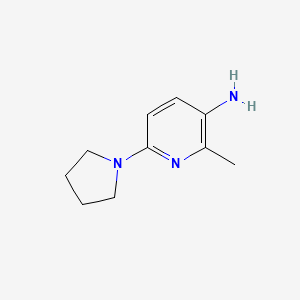
2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
“2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 1216094-51-7 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 2-methyl-6-(1-pyrrolidinyl)-3-pyridinamine .
Molecular Structure Analysis
The InChI code for “2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” is 1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3 .Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application : The compound is used in the synthesis of various pharmaceuticals . It’s a versatile scaffold for novel biologically active compounds .
- Methods of Application : The compound is often used as a building block in the synthesis of larger, more complex molecules. The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes of using this compound in synthesis can vary widely, depending on the specific reactions and conditions used. In general, it can help to create compounds with a wide range of biological activities .
-
Scientific Field: Drug Discovery
- Application : The pyrrolidine ring in the compound is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The compound is used in the design and synthesis of new drug candidates. The specific methods of application would depend on the particular drug being developed .
- Results or Outcomes : The outcomes of using this compound in drug discovery can vary widely. It can lead to the development of new drugs with different biological profiles .
-
Scientific Field: Synthesis of Schiff Base Ligands
- Application : The compound can be used in the synthesis of Schiff base ligands, which are often used in the preparation of metal complexes .
- Methods of Application : The compound can be condensed with an aldehyde or ketone to form a Schiff base ligand . The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes of using this compound in the synthesis of Schiff base ligands can vary widely, depending on the specific reactions and conditions used .
-
Scientific Field: Drug Design
- Application : The compound’s pyrrolidine ring is used in the design of new drug candidates .
- Methods of Application : The compound is used in the design and synthesis of new drug candidates. The specific methods of application would depend on the particular drug being developed .
- Results or Outcomes : The outcomes of using this compound in drug design can vary widely. It can lead to the development of new drugs with different biological profiles .
-
Scientific Field: Preparation of Metal Complexes
- Application : The compound can be used in the preparation of metal complexes .
- Methods of Application : The compound can be used to synthesize ligands that are then used to form metal complexes . The specific methods of application would depend on the particular metal complex being synthesized .
- Results or Outcomes : The outcomes of using this compound in the preparation of metal complexes can vary widely, depending on the specific reactions and conditions used .
-
Scientific Field: Physicochemical Parameter Modification
- Application : The compound’s pyrrolidine ring is used to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
- Methods of Application : The compound is used in the design and synthesis of new drug candidates. The specific methods of application would depend on the particular drug being developed .
- Results or Outcomes : The outcomes of using this compound in physicochemical parameter modification can vary widely. It can lead to the development of new drugs with different biological profiles .
Safety And Hazards
Orientations Futures
While specific future directions for “2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” are not mentioned, pyrrolidine derivatives are of great interest in drug discovery due to their potential for structural diversity and their contribution to the stereochemistry of molecules . This suggests that “2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” and similar compounds may have potential applications in the development of new drugs.
Propriétés
IUPAC Name |
2-methyl-6-pyrrolidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEHRUNJAZPPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine | |
CAS RN |
1216094-51-7 | |
| Record name | 2-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

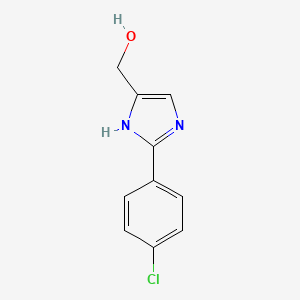
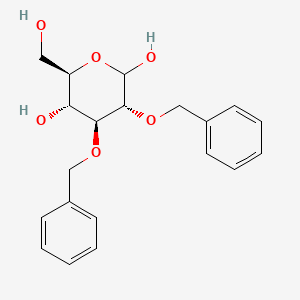
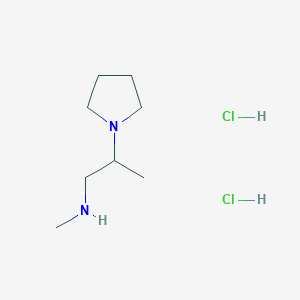
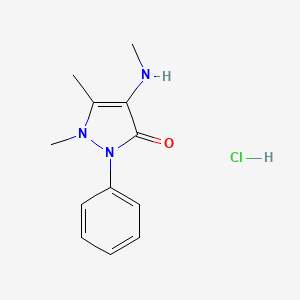




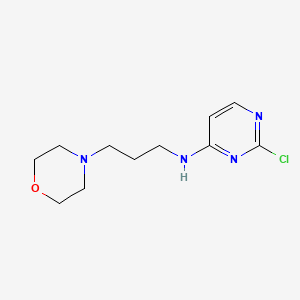

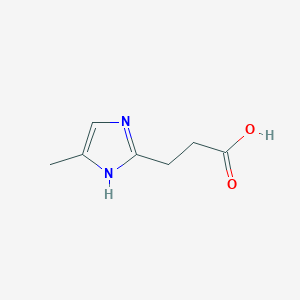

![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)
